4-Amino-5-bromo-2-chloro-benzoic acid methyl ester

Übersicht

Beschreibung

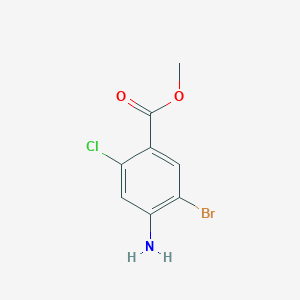

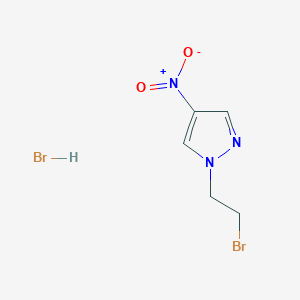

“4-Amino-5-bromo-2-chloro-benzoic acid methyl ester” is a complex organic compound. It is derived from benzoic acid, which has an amino group (-NH2), a bromo group (-Br), and a chloro group (-Cl) attached to the benzene ring. The carboxylic acid group (-COOH) of the benzoic acid is esterified with a methyl group (-CH3), forming a methyl ester .

Molecular Structure Analysis

The molecular structure of “4-Amino-5-bromo-2-chloro-benzoic acid methyl ester” can be deduced from its name and the structures of similar compounds . It would have a benzene ring (from the benzoic acid) with an amino group, a bromo group, and a chloro group attached. The carboxylic acid group of the benzoic acid would be esterified with a methyl group.Wissenschaftliche Forschungsanwendungen

Manufacturing of Therapeutic SGLT2 Inhibitors

- Application Summary: This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Methods of Application: The compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

- Results or Outcomes: This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Conversion of Folate Precursor to Antimicrobial and Cytotoxic Agents

- Application Summary: 4-Aminobenzoic acid (PABA), an essential nutrient for many human pathogens, but dispensable for humans, and its derivatives have exhibited various biological activities . In this study, this vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, were combined via imine bond in one-step reaction .

- Methods of Application: The resulting Schiff bases were screened as potential antimicrobial and cytotoxic agents .

- Results or Outcomes: The simple chemical modification of non-toxic PABA resulted in constitution of antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus (minimum inhibitory concentrations, MIC, from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM) . Some of the Schiff bases also exhibited notable cytotoxicity for cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .

Preparation of High-Selectivity 5-Bromo-2-Chlorobenzoic Acid

- Application Summary: This compound is used in the preparation of high-selectivity 5-bromo-2-chlorobenzoic acid, which is a key intermediate for synthesizing a novel antidiabetic SGLT-2 inhibitor .

- Methods of Application: The preparation method takes 2-chlorobenzoic acid as a raw material, monobromination reaction is carried out in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid, and a catalyst for inhibiting the generation of 4-bromo-2-chlorobenzoic acid is added in the reaction process .

- Results or Outcomes: The method has the advantages of simple process, cheap and easily-obtained raw materials, low cost and high yield, and the high-purity 5-bromo-2-chlorobenzoic acid product can be obtained by only once refining after the reaction .

Evaluation of Homogeneity of Organic Powder

Preparation of High-Selectivity 5-Bromo-2-Chlorobenzoic Acid

- Application Summary: This compound is used in the preparation of high-selectivity 5-bromo-2-chlorobenzoic acid, which is a key intermediate for synthesizing a novel antidiabetic SGLT-2 inhibitor .

- Methods of Application: The preparation method takes 2-chlorobenzoic acid as a raw material, monobromination reaction is carried out in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid, and a catalyst for inhibiting the generation of 4-bromo-2-chlorobenzoic acid is added in the reaction process .

- Results or Outcomes: The method has the advantages of simple process, cheap and easily-obtained raw materials, low cost and high yield, and the high-purity 5-bromo-2-chlorobenzoic acid product can be obtained by only once refining after the reaction .

Evaluation of Homogeneity of Organic Powder

Eigenschaften

IUPAC Name |

methyl 4-amino-5-bromo-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWMPJAKIUAACC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-bromo-2-chloro-benzoic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1525950.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1525955.png)

![1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B1525958.png)

![1-[(4-Aminophenyl)methyl]-3-ethylurea](/img/structure/B1525959.png)

![3-Iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1525970.png)